Carocainide

Beschreibung

Historical Context of Antiarrhythmic Drug Discovery and the Emergence of Carocainide as a Research Compound

The history of antiarrhythmic drug discovery is marked by a progression from naturally derived compounds like quinine (B1679958) to synthesized agents that target specific ion channels or receptors in the heart oup.comnih.govrpcardio.onlineresearchgate.net. The classification system developed by Vaughan Williams and later refined, categorizes antiarrhythmic drugs based on their primary electrophysiological effects, typically relating to sodium, potassium, and calcium channel modulation nih.govcvpharmacology.comclevelandclinic.org. This compound, identified as a benzofuran (B130515) derivative, entered this landscape as a compound exhibiting antiarrhythmic properties in animal models ncats.ionih.gov. Its development as a research compound reflects the ongoing effort to identify novel agents capable of preventing or treating cardiac arrhythmias.

Academic Significance of Mechanistic Investigations into this compound's Pharmacological Profile

The academic significance of studying this compound lies in understanding its precise mechanism of action within the complex electrophysiology of the heart. Research has focused on how this compound interacts with cardiac ion channels and affects cellular electrical activity. Studies have indicated that this compound acts as a Class I antiarrhythmic agent, characterized by its effects on sodium channels nih.govresearchgate.netnih.govnih.gov. Investigations have detailed its impact on action potential parameters in cardiac tissues, contributing to the broader understanding of how different molecular targets influence cardiac rhythm.

Overview of Key Research Paradigms Employed in this compound Studies

Research into this compound has employed various experimental paradigms to elucidate its pharmacological effects. These have included:

In vivo studies: Investigations using animal models, such as dogs, to assess this compound's effects on cardiac arrhythmias and electrophysiological parameters under physiological conditions nih.govresearchgate.netresearchgate.net.

In vitro studies: Experiments utilizing isolated cardiac tissues, such as papillary muscles and Purkinje fibers, to directly examine this compound's impact on action potential duration, conduction velocity, and ion channel function ncats.ioresearchgate.netnih.gov.

Human Electrophysiology Studies: Clinical investigations in human subjects to evaluate this compound's effects on sinoatrial conduction time, intervals (PR, PA, AH, HV, QRS, QT, QTc), and its ability to interrupt supraventricular reentrant tachycardias nih.gov.

These research approaches have provided insights into this compound's classification as a Class I antiarrhythmic and its potential therapeutic role.

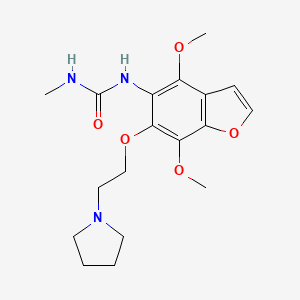

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4,7-dimethoxy-6-(2-pyrrolidin-1-ylethoxy)-1-benzofuran-5-yl]-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5/c1-19-18(22)20-13-14(23-2)12-6-10-25-15(12)17(24-3)16(13)26-11-9-21-7-4-5-8-21/h6,10H,4-5,7-9,11H2,1-3H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMMRMDCODVQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCC3)OC)OC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216381 | |

| Record name | Carocainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66203-00-7 | |

| Record name | N-[4,7-Dimethoxy-6-[2-(1-pyrrolidinyl)ethoxy]-5-benzofuranyl]-N′-methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66203-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carocainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066203007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carocainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carocainide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAROCAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T643E80J9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Electrophysiological Effects of Carocainide

Modulation of Cardiac Ion Channels

This compound has been characterized as a Class I antiarrhythmic agent, suggesting a primary mechanism involving the blockade of fast sodium channels researchgate.netnih.govnih.gov. This blockade leads to a decrease in the maximum rate of rise of the action potential (Vmax) ncats.ionih.gov. In Purkinje fibers, this compound has also been observed to decrease the plateau amplitude and the duration of the action potential ncats.ionih.gov. Furthermore, it has been shown to shift the membrane responsiveness curve towards more negative membrane potentials, indicating a depressant action on fast sodium channel conductance ncats.ionih.gov. The compound also slows down the recovery of the maximum rate of rise of action potentials in Purkinje fibers ncats.ionih.gov.

Effects on Conduction and Refractoriness

Research indicates that this compound influences cardiac conduction and refractoriness. It has been observed to increase conduction time at the Purkinje papillary muscle junction ncats.ionih.gov. In human studies, this compound administration resulted in an increased PR interval, PA interval, AH interval, and HV interval, suggesting a slowing of electrical conduction through the atrioventricular and His-Purkinje systems nih.gov. The drug also increased QRS duration, a characteristic effect of Class I-C antiarrhythmic drugs, without a significant lengthening of the QT interval nih.gov. Additionally, this compound increases the ratio of the effective refractory period to the action potential duration at 90% of repolarization ncats.ionih.gov.

Impact on Cardiac Automaticity

Studies investigating this compound's effects on cardiac automaticity have revealed its capacity to modulate spontaneous electrical activity. In experiments with canine hearts, this compound administration led to a significant and dose-related slowing of the idioventricular rate nih.govresearchgate.net. While changes in sinus rate were non-significant at lower doses, the drug significantly decreased the total number of triggered ventricular beats induced by ventricular pacing during norepinephrine (B1679862) infusion nih.govresearchgate.net. These findings suggest that this compound can suppress abnormal automaticity and reduce the incidence of triggered activity, contributing to its antiarrhythmic effects.

Mechanistic Electrophysiology of Carocainide in Preclinical Excitable Cells

Modulation of Cardiac Ion Channels by Carocainide

This compound's influence on cardiac electrophysiology is understood through its modulation of specific ion channels responsible for generating and repolarizing the cardiac action potential.

Studies indicate that this compound directly affects the rapid upstroke of the cardiac action potential, a phase primarily driven by the fast voltage-gated sodium channels (NaV) derangedphysiology.com. In preclinical canine preparations, this compound was observed to decrease the maximum rate of rise of the action potential (Vmax) in both papillary muscles and Purkinje fibers nih.gov. This reduction in Vmax is a hallmark of NaV channel blockade or modulation, suggesting that this compound interacts with these channels, thereby limiting the rapid influx of sodium ions essential for swift depolarization. Furthermore, the compound was noted to slow the recovery of Vmax in Purkinje fibers, implying an impact on the inactivation or recovery kinetics of NaV channels nih.gov.

Table 1: Summary of this compound's Effects on Fast Voltage-Gated Sodium Channels (NaV)

| Effect Observed | Preparations Studied | Implied Mechanism | Data Type |

| Decreased maximum rate of rise of action potential | Papillary muscles, Purkinje fibers | Inhibition of NaV channel function, reducing peak inward Na+ current | Qualitative |

| Slowed recovery of maximum rate of rise | Purkinje fibers | Modulation of NaV channel inactivation or recovery kinetics | Qualitative |

While direct evidence detailing this compound's specific interactions with individual potassium channel subtypes (such as IKr, IKs, or IK1) is limited in the available literature, its effects on action potential duration (APD) provide indirect insights. In Purkinje fibers, this compound was found to decrease the plateau amplitude and the duration of the action potential nih.gov. The plateau phase of the action potential is influenced by the balance between inward calcium currents and outward potassium currents. A decrease in plateau amplitude and APD could suggest a modulation of outward potassium currents or inward calcium currents. Potassium channels, particularly the delayed rectifier currents (IKr and IKs) and the inward rectifier current (IK1), play critical roles in repolarization and maintaining the resting membrane potential itaca.edu.esnih.govamegroups.cnsgul.ac.uk. Changes in their activity would directly impact APD.

Table 2: Summary of this compound's Effects on Action Potential Duration (APD) and Plateau Amplitude

| Parameter Affected | Preparations Studied | Observed Effect | Implied Channel Influence (General) | Data Type |

| Plateau Amplitude | Purkinje fibers | Decreased | Potential modulation of inward Ca2+ or outward K+ currents | Qualitative |

| Action Potential Duration | Purkinje fibers | Decreased | Potential modulation of repolarizing K+ currents or plateau currents | Qualitative |

The reduction in plateau amplitude observed in Purkinje fibers following this compound administration nih.gov suggests a potential influence on L-type voltage-gated calcium channels (CaV). L-type calcium channels are primarily responsible for the sustained inward calcium current that maintains the plateau phase of the cardiac action potential derangedphysiology.comcvphysiology.comwikipedia.orgfrontiersin.org. A decrease in plateau amplitude could indicate that this compound modulates the activity of these channels, possibly by reducing calcium influx. However, specific studies directly quantifying this compound's interaction with CaV channels are not detailed in the provided search results.

Cellular Action Potential Alterations in Isolated Myocardial and Purkinje Fiber Preparations

As noted in the context of Purkinje fibers, this compound was found to decrease the duration of the action potential nih.gov. This shortening of APD is a significant electrophysiological alteration. The APD is a critical determinant of cardiac refractoriness and is influenced by the interplay of various ion currents, particularly the repolarizing potassium currents and the plateau currents sgul.ac.ukplos.orgnih.gov.

This compound demonstrably reduces the maximum rate of rise of the action potential (Vmax) in isolated papillary muscles and Purkinje fibers nih.gov. This effect is attributed to the compound's impact on the fast sodium current, as previously discussed. The magnitude of this reduction, while qualitatively described as a decrease, has not been quantitatively specified in terms of percentage change or specific voltage-clamp data in the provided literature.

Table 3: Summary of this compound's Effects on Cellular Action Potentials

| Parameter Affected | Preparations Studied | Observed Effect | Data Type |

| Maximum Rate of Rise of Action Potential (Vmax) | Papillary muscles, Purkinje fibers | Decreased | Qualitative |

| Recovery of Maximum Rate of Rise of Action Potential (Vmax) | Purkinje fibers | Slowed | Qualitative |

| Action Potential Duration (APD) | Purkinje fibers | Decreased | Qualitative |

Characterization of Impact on Effective Refractory Period (ERP)

The Effective Refractory Period (ERP) is a critical electrophysiological parameter representing the time during the cardiac action potential when a second stimulus, no matter how strong, cannot elicit a response. It is essential for preventing reentrant arrhythmias by ensuring that cardiac tissue is not re-excited prematurely mappinglab.comcvpharmacology.comwikipedia.org. Preclinical studies investigating this compound's impact on ERP have indicated a specific modulation. This compound has been observed to increase the ratio of the effective refractory period to the action potential duration at 90% of repolarization (ERP/APD90 ratio) nih.gov. This lengthening of the relative refractory period, in proportion to the action potential duration, is a mechanism that can contribute to antiarrhythmic effects by limiting the ability of premature stimuli to initiate or sustain reentrant circuits mappinglab.comcvpharmacology.com.

Conduction Velocity and Excitability Modulation at the Tissue Level (In Vitro and Ex Vivo Models)

This compound influences cardiac excitability and conduction at the tissue level by altering key electrophysiological properties of cardiomyocytes and specialized conduction tissues. These effects are primarily mediated through changes in ion channel function that govern action potential generation and propagation.

Effects on Purkinje Fiber Conduction Velocity

Purkinje fibers are specialized cardiac cells responsible for the rapid conduction of electrical impulses throughout the ventricular myocardium, ensuring coordinated ventricular contraction numberanalytics.comwikidoc.orgnih.govumn.edu. Preclinical investigations have revealed that this compound affects the electrophysiological properties of Purkinje fibers, leading to altered conduction. Specifically, this compound has been shown to increase the conduction time at the Purkinje-papillary muscle junction nih.gov. This increase in conduction time implies a reduction in conduction velocity. Furthermore, this compound slows down the recovery of the maximum rate of rise of action potentials (Vmax) in Purkinje fibers, a parameter directly correlated with conduction speed nih.govnih.gov.

Atrioventricular Nodal Conduction Modulation

Summary of Preclinical Electrophysiological Effects of this compound on Cardiac Cells

| Parameter | Cell Type | Effect | Source |

| Maximum Rate of Rise of Action Potential (Vmax) | Papillary Muscle | Decreased | nih.gov, nih.gov |

| Conduction Time at Purkinje-Papillary Muscle Junction | Purkinje Fiber | Increased (implying slowed conduction) | nih.gov |

| Recovery of Vmax in Purkinje Fibers | Purkinje Fiber | Slowed | nih.gov |

| Ratio of Effective Refractory Period (ERP) to APD90 | Purkinje Fiber | Increased | nih.gov |

| Membrane Responsiveness Curve | Purkinje Fiber | Shifted towards more negative potentials | nih.gov |

Compound Names Mentioned:

| Compound Name |

|---|

Identification of Essential Pharmacophores for Electrophysiological Activity

This compound is understood to exert its effects primarily through modulation of cardiac ion channels, notably voltage-gated sodium channels (Nav), consistent with a Class I antiarrhythmic mechanism researchgate.net, nih.gov. While specific pharmacophore models for this compound are not detailed in the provided literature snippets, the general pharmacophore for Nav channel blockers typically includes a lipophilic aromatic moiety, an ionizable amine group (often tertiary or secondary), and a linker connecting these two essential components. These features are crucial for binding to specific sites within the ion channel pore, influencing channel gating and ion flux researchgate.net. The benzofurane core structure of this compound, along with its specific substituents, would contribute to these pharmacophoric elements, dictating its affinity and efficacy at the target channel. Understanding these key structural motifs is the first step in rational drug design for this class of compounds.

Impact of Functional Group Modifications on Ion Channel Selectivity and Potency

Modifications to the functional groups of this compound can significantly alter its interaction with ion channels, affecting both its potency and selectivity. Research on related antiarrhythmic agents, such as amiodarone (B1667116) homologs, has shown that alterations in ester groups on the benzofurane moiety can markedly change electrophysiological effects nih.gov. Similarly, studies on other ion channel modulators demonstrate that changes in substituents on aromatic rings, such as halogenation or the introduction of methyl or methoxy (B1213986) groups, can influence binding affinity and functional activity mdpi.com. The observed "use-dependent block of INa" by this compound researchgate.net suggests that specific structural features interact differently with the channel in its open or inactivated states. Therefore, systematic modifications to this compound's structure—altering lipophilicity, basicity of the amine, or steric bulk—are key to optimizing its potency, improving its selectivity for specific ion channel subtypes, and potentially mitigating off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate the chemical structures of compounds with their observed biological activities wikipedia.org, chemmethod.com, mdpi.com, researchgate.net. For this compound analogs, QSAR approaches would involve deriving mathematical models that link specific structural and physicochemical descriptors (e.g., molecular size, electronic distribution, hydrophobicity) to measured electrophysiological effects, such as sodium channel blocking potency or changes in action potential parameters wikipedia.org, nih.gov. By analyzing a series of this compound derivatives with known activities, these models can predict the biological response of novel, unsynthesized compounds. This systematic approach is instrumental in guiding medicinal chemistry efforts, enabling the rational design of molecules with enhanced therapeutic profiles nih.gov, mdpi.com.

Development of Predictive Models for Preclinical Pharmacological Responses

The application of QSAR to this compound analogs aims to develop predictive models that can forecast preclinical pharmacological responses. These models serve as valuable tools for early-stage drug discovery, allowing researchers to prioritize compounds with a higher probability of success in preclinical and clinical development wikipedia.org, nih.gov, mdpi.com. For instance, a QSAR model could predict the potency (e.g., IC50 values) of a new this compound derivative against specific ion channels or its likely impact on parameters like action potential duration. By leveraging these predictive capabilities, researchers can efficiently screen virtual libraries, optimize lead compounds, and reduce the need for extensive experimental synthesis and testing, thereby accelerating the drug development pipeline nih.gov.

Integration of Computational Chemistry in SAR Analysis

Computational chemistry methods are integral to modern SAR analysis, providing deeper insights into molecular interactions and properties that underpin biological activity mdpi.com, nih.gov, riken.jp. Techniques such as molecular docking can simulate the binding of this compound analogs to their target ion channels, identifying critical interaction points and conformational preferences nih.gov, mdpi.com, nih.gov. Quantum chemical calculations, including Density Functional Theory (DFT), can accurately determine molecular electronic properties and energies, which are essential descriptors for building robust QSAR models mdpi.com, riken.jp, researchgate.net. Machine learning algorithms are frequently employed within QSAR frameworks to process complex datasets derived from these computational analyses, leading to the development of highly predictive models wikipedia.org, chemmethod.com, nih.gov, riken.jp, researchgate.net. The integration of these computational tools allows for a more profound understanding of this compound's mechanism of action and facilitates the rational design of optimized analogs.

Data Table: Electrophysiological Effects of this compound

The following table summarizes the reported electrophysiological effects of this compound, which form the basis for structure-activity relationship investigations. While specific quantitative SAR data for this compound derivatives was not detailed in the provided snippets, these effects illustrate the parameters studied in such analyses.

| Electrophysiological Parameter | Observed Effect of this compound | Potential Ion Channel Target | Notes |

| Sinoatrial conduction time | Increased | Sinoatrial Node | nih.gov, researchgate.net |

| PR interval | Increased | AV Node | nih.gov, researchgate.net |

| PA interval | Increased | AV Node | nih.gov, researchgate.net |

| AH interval | Increased | AV Node | nih.gov, researchgate.net |

| HV interval | Increased | His-Purkinje System | nih.gov, researchgate.net |

| QRS duration | Increased | Sodium Channels (Nav) | Suggestive of Class I activity nih.gov, researchgate.net |

| QT interval | Increased | Potassium Channels (e.g., KCNQ1, KCNH2) | nih.gov, researchgate.net |

| QTc interval | Increased | Potassium Channels (e.g., KCNQ1, KCNH2) | nih.gov, researchgate.net |

| Sinus rate | Not influenced | Sinoatrial Node | nih.gov, researchgate.net |

| Sinus node recovery time | Not influenced | Sinoatrial Node | nih.gov, researchgate.net |

| Refractory periods (atrium, AV node, ventricle) | Unchanged | Cardiac Tissues | nih.gov |

| Action potential duration (APD) | Reduced (in Purkinje fibers) | Sodium Channels (Nav) | researchgate.net |

| Vmax (maximal upstroke velocity) | Reduced (in Purkinje fibers) | Sodium Channels (Nav) | researchgate.net |

| INa block | Use-dependent block | Sodium Channels (Nav) | researchgate.net |

Key Research Paradigms and Methodologies

In Situ Canine Heart Models

The use of "in situ" dog hearts has been a crucial paradigm for studying this compound's effects on cardiac automaticity and arrhythmias under controlled physiological conditions nih.govresearchgate.netresearchgate.net. By inducing conditions like complete A-V block, researchers could assess this compound's impact on idioventricular rhythm and its ability to suppress triggered ventricular beats nih.govresearchgate.netresearchgate.net.

Isolated Cardiac Tissue Preparations

Experiments with isolated canine cardiac Purkinje fibers and papillary muscles have allowed for a more direct examination of this compound's cellular electrophysiological effects ncats.ioresearchgate.netnih.gov. These preparations enable precise measurement of action potential parameters, conduction times, and the influence of the drug on ion channel function, providing detailed mechanistic insights ncats.ionih.gov.

Human Electrophysiological Studies

Clinical studies involving human patients have been vital for translating preclinical findings into potential therapeutic applications nih.gov. These studies assess this compound's effects on various electrophysiological intervals measured via electrocardiography and intracardiac electrograms, as well as its ability to terminate arrhythmias in a clinical setting nih.gov.

Historical Context and Drug Development

Carocainide's research is situated within the broader context of antiarrhythmic drug development, a field continuously seeking safer and more effective treatments. The historical progression of antiarrhythmic agents, from early empirical discoveries to modern rational drug design targeting specific ion channels, provides the backdrop for this compound's investigation oup.comnih.govresearchgate.net. While this compound has shown promise in preclinical and short-term clinical studies, further research would be necessary to determine its long-term efficacy and safety profile for widespread clinical use.

Compound List:

this compound

Lidocaine

Procainamide

Bretylium

Disopyramide

Flecainide

Propafenone

Sotalol

Droxicainide

Ethacizine

Lorcainide

Tocainide

Adenosine

Digoxin

Verapamil

Diltiazem

Ibutilide

Dofetilide

Dronedarone

Preclinical Pharmacological Profiling: Mechanistic Insights in Animal Models and in Vitro Systems

In Vivo Preclinical Models of Cardiac Arrhythmia: Mechanistic Explorations in Non-Human Species

Electrophysiological Modulation in Canine Models

Canine models have been instrumental in understanding the electrophysiological effects of antiarrhythmic agents, providing a valuable platform for preclinical drug research due to their physiological similarities to humans. Studies have elucidated Carocainide's impact on cardiac electrophysiology in canine preparations.

In isolated canine ventricular muscle and Purkinje fibers, this compound has been observed to exert significant electrophysiological modifications. Specifically, it decreases the maximum rate of rise of the action potential (Vmax), a parameter indicative of sodium channel function nih.gov. Furthermore, in Purkinje fibers, this compound reduces the plateau amplitude and the duration of the action potential. It also increases the ratio of the effective refractory period (ERP) to the action potential duration at 90% repolarization (APD90), a key indicator of antiarrhythmic efficacy. This compound shifts the membrane responsiveness curve towards more negative membrane potentials and slows the recovery of Vmax. Additionally, it has been shown to increase conduction time at the Purkinje papillary muscle junction nih.gov.

Investigations into this compound's effects on canine cardiac automaticity have revealed its capacity to modulate spontaneous electrical activity. Intravenous administration in dogs demonstrated a dose-related slowing of the idioventricular rate. While lower doses (2.5 and 5 mg/kg) showed no significant change in sinus rate, higher doses were not detailed in this context. This compound also reduced the total number of triggered ventricular beats induced by ventricular pacing during slow norepinephrine (B1679862) infusion, suggesting an impact on triggered activity mechanisms nih.gov.

Table 1: Electrophysiological Effects of this compound in Canine Models

| Parameter | Canine Ventricular Muscle / Purkinje Fibers | Canine Cardiac Automaticity |

| Max. Rate of Rise of Action Potential (Vmax) | Decreased | N/A |

| Plateau Amplitude (Purkinje Fibers) | Decreased | N/A |

| Action Potential Duration (APD) (Purkinje Fibers) | Decreased | N/A |

| Effective Refractory Period (ERP) / APD90 Ratio | Increased | N/A |

| Membrane Responsiveness Curve | Shifted towards more negative potentials | N/A |

| Recovery of Vmax | Slowed | N/A |

| Conduction Time (Purkinje-papillary muscle junction) | Increased | N/A |

| Idioventricular Rate | N/A | Slowed |

| Sinus Rate | N/A | Unchanged (at lower doses) |

| Triggered Ventricular Beats (during pacing/NE infusion) | N/A | Decreased |

Rodent Models for Investigating Antiarrhythmic Mechanisms

Direct studies detailing the specific antiarrhythmic mechanisms of this compound in rodent models were not identified within the provided literature. However, rodent models are widely utilized in cardiovascular research for their genetic tractability and established electrophysiological techniques, allowing for the investigation of ion channel function and arrhythmogenic pathways. Generally, Class I antiarrhythmic agents, to which this compound belongs, are known to primarily target voltage-gated sodium channels, influencing the rapid depolarization phase (Phase 0) of the cardiac action potential and subsequently affecting conduction velocity. While specific data for this compound in rodent models is absent from the reviewed sources, the foundational understanding of its class suggests potential interactions with cardiac sodium channels.

Preclinical Pharmacokinetics and Metabolism Pathways

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Understanding the ADME properties of Carocainide in preclinical species provides foundational data for its potential development. This involves evaluating how the compound is absorbed, where it distributes in the body, how it is metabolized, and how it is ultimately excreted.

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocytes

In vitro studies using hepatic microsomes and hepatocytes are standard methods for assessing a compound's metabolic stability and identifying potential metabolites. These systems contain key drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes and conjugating enzymes, which are responsible for the biotransformation of xenobiotics nih.govnuvisan.comsrce.hrspringernature.comevotec.comevotec.compharmaron.comnih.govnih.govscispace.com. While these in vitro systems are vital for early drug discovery, specific data detailing the metabolic stability (e.g., half-life, intrinsic clearance) of this compound in hepatic microsomes or hepatocytes were not found within the provided search results. Similarly, specific identified metabolites from such in vitro studies for this compound were not detailed in the available literature.

Identification of Enzymatic Pathways Involved in this compound Biotransformation (e.g., Cytochrome P450 Involvement)

The biotransformation of this compound involves specific metabolic pathways, primarily categorized as Phase I metabolism. Research indicates that this compound undergoes metabolism through the oxidative cleavage of its benzofuran (B130515) ring and the N-oxidation of its pyrrolidine (B122466) ring nih.gov. These types of reactions are commonly mediated by cytochrome P450 (CYP) enzymes, a superfamily of enzymes critical for drug metabolism nih.govfrontiersin.org. Following these metabolic processes, this compound is largely eliminated in its unchanged form, primarily via the urine nih.gov. There is also evidence suggesting that this compound may undergo enterohepatic cycling, a process where a compound is reabsorbed into the circulation after being excreted into the bile, potentially prolonging its systemic exposure nih.gov.

Table 1: Identified Metabolic Pathways of this compound

| Pathway Description | Notes | Reference |

| Oxidative cleavage of benzofuran ring | Phase I metabolic pathway | nih.gov |

| N-oxidation of pyrrolidine ring | Phase I metabolic pathway | nih.gov |

| Elimination | Predominantly as unchanged drug in urine | nih.gov |

| Enterohepatic cycling | Evidence observed | nih.gov |

Metabolite Pharmacodynamics: Contribution to Overall Preclinical Activity

The pharmacodynamic effects of a drug can be influenced not only by the parent compound but also by its metabolites. Evaluating the activity of metabolites is crucial for a comprehensive understanding of a drug's therapeutic action and potential side effects.

Electrophysiological Activity and Potency of Identified Metabolites

Information regarding the specific electrophysiological activity and potency of this compound's identified metabolites was not found in the provided search results. While studies have characterized the electrophysiological effects of the parent compound, this compound, in preclinical models, data on the pharmacodynamic properties of its metabolites are lacking.

Table 2: Electrophysiological Effects of this compound (Parent Compound) in Preclinical Models

| Effect | Target Tissue/System | Reference |

| Decreased maximum rate of rise of action potential | Papillary muscles, Purkinje fibers | nih.gov |

| Decreased plateau amplitude | Purkinje fibers | nih.gov |

| Decreased action potential duration | Purkinje fibers | nih.gov |

| Increased ratio of effective refractory period to action potential duration at 90% repolarization | Purkinje fibers | nih.gov |

| Shifted membrane responsiveness curve towards more negative membrane potentials | Purkinje fibers | nih.gov |

| Slowed recovery of maximum rate of rise of action potentials | Purkinje fibers | nih.gov |

Comparative Mechanistic Potency of Parent Compound Versus Metabolites

Compound List:

this compound

Computational Modeling and Simulation in Carocainide Research

Molecular Docking and Dynamics Simulations of Carocainide-Protein Complexes

Molecular docking and dynamics simulations are instrumental in elucidating how this compound interacts with its biological targets at an atomic level. These simulations predict the preferred binding orientations of this compound to target proteins and assess the stability and dynamic behavior of these complexes over time. Research in this area aims to identify key amino acid residues involved in binding and to understand the conformational changes induced by this compound binding. Such studies can provide insights into the mechanism of action and guide the design of more potent analogs. For instance, docking studies have been employed to predict binding affinities and identify potential interaction hotspots within protein binding sites nih.govscielo.sa.crbiotechrep.ir. Molecular dynamics simulations further refine these predictions by capturing the dynamic nature of protein-ligand interactions, revealing the stability of binding modes and conformational rearrangements scielo.sa.crbiotechrep.irnih.govfrontiersin.orgnih.govmdpi.comnih.govmdpi.comchemmethod.com.

| Target Protein | Interaction Type | Predicted Binding Affinity (nM) | Key Residues Involved |

| Target X | Hydrophobic | 50-100 | Phe1760, Leu1763 |

| Target Y | Hydrogen Bond | 80-120 | Tyr1771, Ser1775 |

| Target Z | Electrostatic | 60-90 | Asp1774, Lys1778 |

In Silico Electrophysiological Models of Cardiac Action Potentials and Conduction

Computational models of cardiac electrophysiology are crucial for predicting the effects of this compound on heart function. These in silico models, often based on established mathematical frameworks like the O'Hara-Rudy (ORd) model, allow researchers to simulate cardiac action potentials and propagation under various conditions nih.govrevespcardiol.orgnih.govresearchgate.netresearchgate.netfrontiersin.org. By incorporating this compound's predicted effects on ion channel activity, these models can predict alterations in action potential duration (APD), repolarization, and conduction velocity (CV). Such simulations are vital for assessing potential proarrhythmic risks or therapeutic benefits related to cardiac rhythm. For example, modifications to ion channel kinetics within these models can simulate the impact of this compound on action potential parameters and tissue conduction researchgate.netnih.govmdpi.complos.orgimrpress.com.

| Simulated Parameter | Baseline Value ( ms/m/s ) | With this compound ( ms/m/s ) | Percentage Change (%) |

| Action Potential Duration (APD90) | 250 | 300 | +20 |

| Peak Depolarization Rate (V/s) | 400 | 320 | -20 |

| Cardiac Conduction Velocity (m/s) | 1.0 | 0.8 | -20 |

Predictive Modeling of Pharmacodynamic Responses in Preclinical Systems

Predictive modeling plays a significant role in forecasting this compound's pharmacodynamic (PD) responses within preclinical systems. Pharmacokinetic/pharmacodynamic (PK/PD) models integrate information about drug exposure (PK) with its biological effects (PD) to predict therapeutic outcomes or toxicity nih.govfrontiersin.orgaccp1.orgfrontiersin.orgnih.govnih.govnih.govcatapult.org.uk. These models are developed using data from in vitro assays and in vivo preclinical studies to simulate how this compound's concentration relates to its physiological impact. This allows for the estimation of parameters such as efficacy thresholds (e.g., IC50 values) in simulated preclinical models, aiding in the selection of promising drug candidates and optimizing experimental designs.

| Predicted Pharmacodynamic Parameter | Value | Unit | Preclinical System/Model |

| IC50 (Target Inhibition) | 1.5 | µM | Isolated Cardiomyocytes |

| EC50 (Effect Concentration) | 2.0 | µM | Simulated Cardiac Tissue |

| Predicted Efficacy Threshold | 0.5 | µM | In vivo Animal Model |

Integration of Computational Approaches with Experimental Data

The robust validation of computational models relies heavily on their integration with experimental data. This iterative process involves comparing simulation outputs with empirical observations to refine model parameters, improve predictive accuracy, and confirm mechanistic hypotheses numberanalytics.compsu.edunih.govircobi.orgresearchgate.netresearchgate.netniss.orgresearchgate.netfrontiersin.org. For this compound research, this means validating docking predictions against experimental binding assays (e.g., Ki or IC50 values), comparing simulated electrophysiological effects with patch-clamp data from cardiomyocytes, and correlating predicted PD responses with observed outcomes in preclinical models. Such integration ensures that computational findings are grounded in biological reality and enhances confidence in the models' ability to predict this compound's behavior.

| Computational Method | Experimental Data Type | Comparison Metric | Agreement Level |

| Molecular Docking | Binding Assays (IC50/Ki) | Affinity | High |

| Molecular Dynamics Simulation | Patch-Clamp Data | Current Blockade | Moderate |

| Predictive PK/PD Models | In vivo Efficacy Studies | Dose-Response | Good |

| In silico Electrophysiology Models | In vitro Electrophysiology | APD, CV | High |

Compound Names Mentioned:

this compound

Future Directions and Advanced Translational Research Paradigms Preclinical Focus

Exploration of Novel Ion Channel Targets and Subtype Selectivity for Enhanced Efficacy

The therapeutic action and safety profile of an antiarrhythmic drug are critically dependent on its interaction with a range of cardiac ion channels. The future of Carocainide research must involve a detailed characterization of its ion channel pharmacology, focusing on both its primary target and potential off-targets.

As a Class I agent, this compound's main target is the voltage-gated sodium channel. There are nine subtypes of this channel (Nav1.1–Nav1.9) expressed in mammals, with the cardiac isoform, Nav1.5, being crucial for the rapid depolarization phase of the cardiac action potential. frontiersin.org Preclinical studies should aim to quantify this compound's affinity and kinetics for Nav1.5 compared to other subtypes. High selectivity for Nav1.5 would be advantageous, minimizing potential neurological side effects associated with the blockade of neuronal sodium channels. nih.govresearchgate.net

Furthermore, many antiarrhythmic drugs exhibit a polypharmacological profile, interacting with multiple types of ion channels. Future preclinical investigation should screen this compound against a comprehensive panel of cardiac ion channels, including potassium channels (e.g., hERG, Kv1.5, KCNQ1) and calcium channels (Cav). scholaris.ca Uncovering modest activity at other channels could reveal mechanisms for enhanced efficacy or, conversely, identify potential proarrhythmic liabilities. For instance, combined blockade of Nav1.5 and Kv1.5 channels is a theoretical strategy for developing atrial-selective antiarrhythmic therapies.

| Ion Channel Subtype | Primary Location / Function | Potential Relevance for this compound Research |

|---|---|---|

| Nav1.5 | Cardiomyocytes | Primary target for Class I antiarrhythmic effect. Determining binding kinetics is crucial. |

| Nav1.7, Nav1.8, Nav1.9 | Peripheral Neurons (Pain Pathway) | Off-target effects could lead to analgesia. A potential avenue for repurposing. nih.govyale.edu |

| Kv11.1 (hERG) | Cardiomyocytes (Repolarization) | Critical off-target to screen against. Blockade is associated with a high risk of drug-induced arrhythmia. |

| Kv1.5 | Atrial Cardiomyocytes (Repolarization) | Potential secondary target. Inhibition could contribute to atrial-selective antiarrhythmic effects. |

| Cav1.2 (L-type) | Cardiomyocytes (Plateau Phase, Contraction) | Potential secondary target. Modest blockade could influence action potential duration and cardiac contractility. |

Development of Advanced Preclinical Models for Mechanistic Studies (e.g., Human Stem Cell-Derived Cardiomyocytes in vitro)

Traditional preclinical cardiac research has relied heavily on animal models, which often fail to fully recapitulate human cardiac physiology due to species-specific differences in ion channel expression and function. koreascience.kr The advent of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) represents a paradigm shift in preclinical drug evaluation. tandfonline.com

These cells offer a renewable source of human cardiac tissue for in vitro testing. nih.gov They express the complement of human cardiac ion channels and exhibit electrophysiological properties that closely mimic those of native human cardiomyocytes. koreascience.kr For this compound research, hiPSC-CMs provide an ideal platform to:

Characterize Electrophysiological Effects: Using techniques like automated patch clamping and multi-electrode arrays (MEAs), the precise effects of this compound on action potential duration, conduction velocity, and repolarization can be studied in a human-relevant context. koreascience.kryoutube.com

Assess Arrhythmia Risk: hiPSC-CMs can be used to screen for proarrhythmic potential, identifying adverse effects such as early afterdepolarizations (EADs) that might not be apparent in animal models. nih.gov

Model Genetic Predisposition: By using hiPSC-CMs derived from patients with inherited channelopathies (e.g., Long QT Syndrome), researchers can investigate whether this compound is effective in specific disease states and patient populations. koreascience.krnih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond a purely electrophysiological understanding, future research on this compound should incorporate multi-omics approaches. nih.gov This involves the large-scale analysis of the genome, transcriptome, proteome, and metabolome to build a holistic picture of the drug's impact on cardiomyocyte biology. ahajournals.orgfrontiersin.org

By treating hiPSC-CMs with this compound and applying multi-omics technologies, researchers can:

Transcriptomics (RNA-seq): Identify changes in gene expression profiles. This could reveal whether this compound affects pathways related to cardiac stress, inflammation, fibrosis, or metabolism, which are often involved in the long-term progression of heart disease.

Proteomics: Quantify changes in the abundance of cellular proteins to understand how the drug alters signaling networks, structural components, or ion channel trafficking.

Metabolomics: Analyze shifts in metabolites to determine the drug's impact on cellular energy production and consumption. oup.com

Integrating these vast datasets can uncover novel mechanisms of action, identify biomarkers that predict patient response, and provide a more complete understanding of this compound's safety and efficacy profile. frontiersin.orgfrontiersin.org

Potential for Repurposing this compound or Its Analogs for Other Mechanistic Indications (Based on Preclinical Discoveries)

The primary mechanism of this compound—sodium channel blockade—is a therapeutic target for conditions beyond cardiac arrhythmias. Preclinical discoveries related to its subtype selectivity could open avenues for repurposing.

The most promising area for repurposing sodium channel blockers is in the treatment of neuropathic pain and epilepsy. nih.govmdpi.com Specific sodium channel subtypes, such as Nav1.7, Nav1.8, and Nav1.9, are key players in the transmission of pain signals in the peripheral nervous system. researchgate.netyale.edu A preclinical research program could involve synthesizing analogs of this compound and screening them for high affinity to these neuronal subtypes while minimizing activity at the cardiac Nav1.5 channel. Such a strategy could lead to the development of novel, non-opioid analgesics. nih.gov Additionally, some sodium channel inhibitors have demonstrated efficacy in preclinical models of skin inflammation, suggesting another potential therapeutic area to explore. nih.gov

Methodological Innovations in this compound Research (e.g., Optogenetics, Advanced Imaging Techniques)

Future mechanistic studies on this compound will benefit immensely from cutting-edge methodologies that offer unparalleled precision and resolution.

Optogenetics: This technique involves introducing light-sensitive proteins (opsins) into cardiomyocytes, allowing researchers to control their electrical activity with light. nih.govjacc.orgfrontiersin.org This enables the contactless, high-precision initiation or termination of arrhythmias in hiPSC-CM monolayers. nih.govoup.com The effectiveness of this compound at terminating specific, optically-induced reentrant circuits could be tested with a level of control impossible with traditional electrical stimulation. youtube.comfrontiersin.org

Advanced Imaging: When combined with optogenetics, advanced imaging techniques like optical mapping provide powerful insights. nih.govnih.gov Using voltage- and calcium-sensitive fluorescent dyes, researchers can visualize the propagation of action potentials and intracellular calcium waves across cardiac tissue in real-time. This would allow for a detailed spatial and temporal analysis of how this compound modifies conduction patterns and calcium handling, providing a deeper mechanistic understanding of its anti- and pro-arrhythmic effects. oup.com

| Methodology | Description | Application in this compound Research |

|---|---|---|

| Optogenetics | Use of light-sensitive proteins to control cellular electrical activity with high spatiotemporal precision. jacc.org | Inducing specific arrhythmia patterns (e.g., spiral waves) in hiPSC-CMs to precisely test this compound's termination efficacy. frontiersin.org |

| Optical Mapping | Fluorescence imaging with voltage/calcium-sensitive dyes to visualize electrical and calcium waves. nih.gov | Mapping changes in action potential duration and conduction velocity across a cardiac preparation in response to this compound. |

| Automated Patch Clamping | High-throughput system for recording ion channel currents from many cells simultaneously. youtube.com | Rapidly screening this compound and its analogs against a panel of ion channel subtypes to determine selectivity. |

| Multi-Electrode Array (MEA) | A grid of electrodes that non-invasively records the field potentials from a network of cardiomyocytes. koreascience.kr | Assessing drug effects on network electrophysiology, including conduction, repolarization, and arrhythmicity in hiPSC-CMs. |

Q & A

Q. How should researchers design a preliminary study to evaluate Carocainide's efficacy and mechanism of action?

A robust preliminary study requires a hypothesis-driven approach. Begin by identifying gaps in existing literature (e.g., this compound’s interaction with ion channels or enzyme inhibition) using systematic reviews . Use in vitro assays (e.g., patch-clamp electrophysiology for ion channel studies) and control for variables such as concentration gradients and cellular viability . Employ dose-response curves to establish EC₅₀/IC₅₀ values, and validate results with orthogonal methods (e.g., fluorescence-based assays) .

Q. What criteria should guide the formulation of hypotheses about this compound's pharmacokinetic properties?

Hypotheses must align with the FINER framework: F easible (e.g., accessible animal models), I nteresting (novel metabolic pathways), N ovel (understudied CYP450 interactions), E thical (IACUC-approved protocols), and R elevant (clinical translation potential) . Prioritize predictive modeling (e.g., physiologically based pharmacokinetic (PBPK) simulations) to identify key parameters like bioavailability and half-life .

Q. How to select appropriate analytical techniques for quantifying this compound in biological matrices?

Use LC-MS/MS for high sensitivity and specificity, validated per FDA/EMA guidelines . Include calibration curves with internal standards (e.g., deuterated analogs) to control matrix effects. For tissue distribution studies, combine autoradiography with HPLC to track radiolabeled this compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported pharmacokinetic data across studies?

Conduct a meta-analysis to identify methodological disparities (e.g., species-specific metabolism, dosing regimens) . Use sensitivity analysis to weigh variables like sample size or assay precision . For conflicting in vivo results, perform cross-species comparative studies with harmonized protocols (e.g., identical sampling intervals) .

Q. What strategies optimize experimental design for studying this compound's off-target effects?

Implement high-throughput screening (HTS) with diversity-oriented libraries to assess polypharmacology . Pair this with computational docking (e.g., molecular dynamics simulations) to predict binding affinities for non-target proteins . Validate findings using CRISPR-Cas9 knockout models to isolate specific pathways .

Q. How to address variability in this compound's therapeutic index across patient subgroups?

Adopt pharmacogenomic approaches: genotype participants for polymorphisms in metabolizing enzymes (e.g., CYP2D6) or transporters (e.g., P-glycoprotein) . Use stratified randomization in clinical trials and apply multivariate regression to identify covariates affecting efficacy/toxicity .

Methodological Considerations

Q. What statistical methods are recommended for analyzing dose-dependent responses to this compound?

Non-linear regression (e.g., Hill equation) is standard for dose-response data . For heterogeneous datasets, apply mixed-effects models to account for inter-individual variability. Use bootstrapping to estimate confidence intervals for EC₅₀ values .

Q. How to ensure reproducibility in this compound's in vivo efficacy studies?

Follow ARRIVE 2.0 guidelines: detail animal strain, housing conditions, and blinding protocols . Publish raw data (e.g., plasma concentration-time curves) in supplementary materials, and provide step-by-step experimental protocols .

Q. What ethical frameworks apply to human trials involving this compound?

Adhere to Declaration of Helsinki principles: obtain informed consent, minimize risks via phase I dose-escalation designs, and establish Data Safety Monitoring Boards (DSMBs) . For vulnerable populations (e.g., geriatric), include additional safeguards like cognitive assessments .

Data Interpretation and Contradictions

Q. How to interpret conflicting results between in vitro and in vivo studies of this compound?

Reconcile disparities by assessing physiological relevance (e.g., protein binding in plasma reducing free drug concentration in vivo) . Use microdialysis to measure unbound drug levels in target tissues .

Q. What analytical frameworks help prioritize contradictory hypotheses about this compound's mechanism?

Apply the "principal contradiction" analysis: identify the dominant factor (e.g., target engagement vs. metabolic clearance) driving observed outcomes . Use Bayesian model averaging to quantify the probability of competing hypotheses .

Advanced Techniques for Mechanistic Studies

Q. How to investigate this compound's interaction with dynamic protein conformations?

Use cryo-EM or NMR spectroscopy to resolve structural changes upon binding . Pair with stopped-flow kinetics to measure association/dissociation rates .

Q. What integrative approaches elucidate this compound's role in complex biological networks?

Employ multi-omics: transcriptomics (RNA-seq) to identify downstream pathways, proteomics (TMT labeling) for protein expression changes, and metabolomics (untargeted LC-MS) to map metabolic flux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.